(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring a piperidine ring with diethyl and oxo substituents, makes it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Diethyl Groups: The diethyl groups are introduced via alkylation reactions using ethyl halides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, making it a subject of interest in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with methyl groups instead of diethyl groups.
(2R,6R)-2,6-Diethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
(2R,6R)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of diethyl and oxo substituents. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2R,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQDRLRMZGMRO-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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